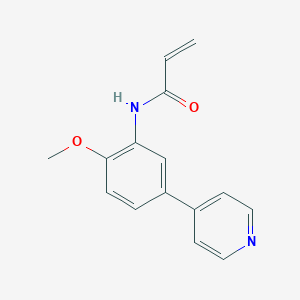
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide, also known as MPPE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MPPE has gained attention due to its promising pharmacological properties and its potential to be used as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to inhibit the expression of various oncogenes and to activate tumor suppressor genes, which suggests that it may have a broad spectrum of activity against different types of cancer.
Biochemical and Physiological Effects:
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may contribute to its anticancer properties. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has also been shown to inhibit the production of inflammatory cytokines, which suggests that it may have anti-inflammatory properties. In addition, N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to have a positive effect on glucose metabolism, which suggests that it may have potential as a treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide. One area of interest is the development of analogs of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide that have improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide, which may lead to the development of more specific and effective cancer therapies. Additionally, there is a need for further studies to determine the safety and efficacy of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide in animal models and human clinical trials.
Synthesemethoden
The synthesis of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide involves the reaction of 2-methoxy-5-bromopyridine-4-carboxaldehyde with 4-aminoacetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then treated with propargylamine in the presence of a catalyst to yield N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide. This method has been reported to yield high purity and high yield of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-pyridin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-15(18)17-13-10-12(4-5-14(13)19-2)11-6-8-16-9-7-11/h3-10H,1H2,2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWOJXWZSVGWBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

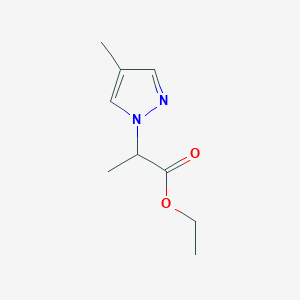
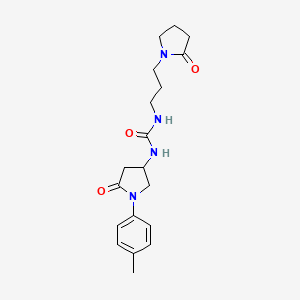
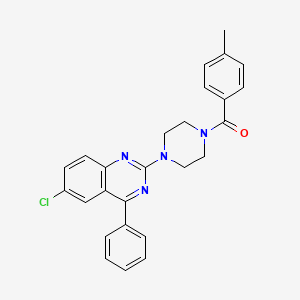
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)

![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)

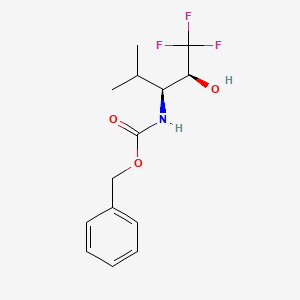
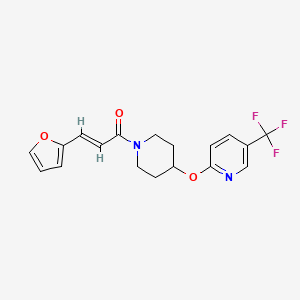
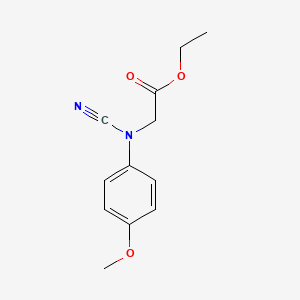
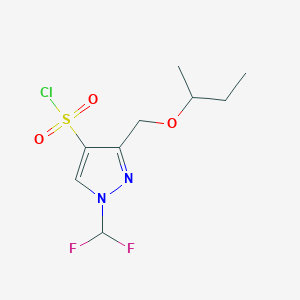
![2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385196.png)